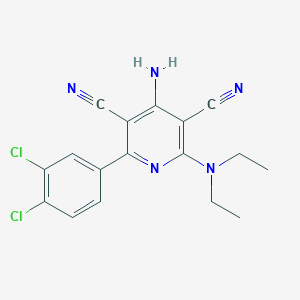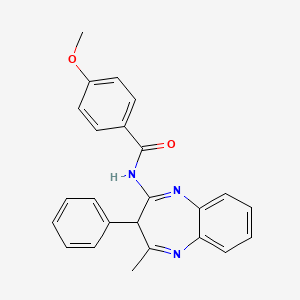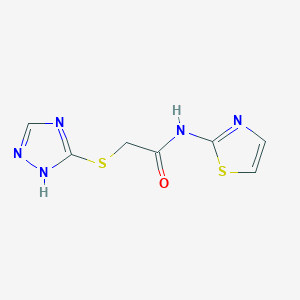
N-(1,3-thiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a synthetic organic compound that features a thiazole ring and a triazole ring connected via a sulfanyl group to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring is often synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are coupled using a sulfanyl linker. This step typically involves the reaction of a thiazole derivative with a triazole derivative in the presence of a suitable base and solvent.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of N1-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the thiazole and triazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Agriculture: Possible application as a pesticide or herbicide.
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N1-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial or fungal enzymes by binding to active sites, disrupting cellular processes.
Anticancer Activity: It could interfere with cancer cell proliferation by targeting specific molecular pathways involved in cell division and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE: is similar to other compounds containing thiazole and triazole rings, such as:
Uniqueness
- N~1~-(1,3-THIAZOL-2-YL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is unique due to the presence of both thiazole and triazole rings connected via a sulfanyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7N5OS2 |
|---|---|
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
N-(1,3-thiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C7H7N5OS2/c13-5(11-6-8-1-2-14-6)3-15-7-9-4-10-12-7/h1-2,4H,3H2,(H,8,11,13)(H,9,10,12) |
Clave InChI |
COYLJWMIPKCUCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)NC(=O)CSC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11039065.png)
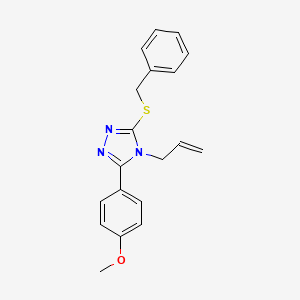
![1-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene)-3-phenylurea](/img/structure/B11039071.png)

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11039082.png)
![4-(2-chlorophenyl)-7,7-dimethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B11039093.png)
![2-[(3,4-Dichlorophenyl)carbamoylamino]benzoic acid](/img/structure/B11039097.png)
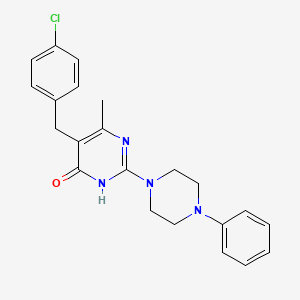
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{2-[(2-methoxyethyl)sulfanyl]phenyl}methanone](/img/structure/B11039116.png)
![ethyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11039121.png)
![4-{5-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11039127.png)
